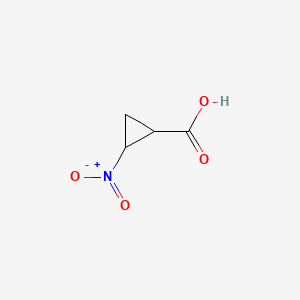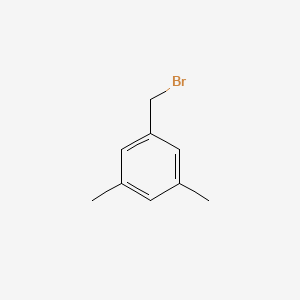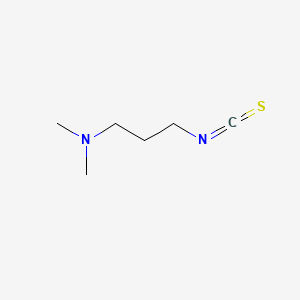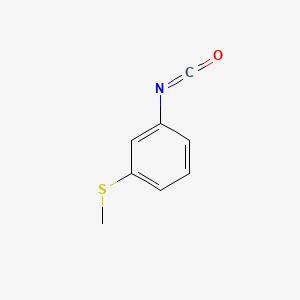
4,6-di-tert-Butylpyrogallol
概要
説明
4,6-di-tert-Butylpyrogallol is an organic compound with the molecular formula C14H22O3. It is a derivative of pyrogallol, where two tert-butyl groups are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its antioxidant properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 4,6-di-tert-Butylpyrogallol can be synthesized through the alkylation of pyrogallol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions: 4,6-di-tert-Butylpyrogallol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, this compound forms dimeric products instead of the expected 4,6-di-tert-butyl-3-hydroxy-1,2-benzoquinone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or oxygen in the presence of a catalyst.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Tetra-tert-butyl-6,10a-dihydroxy-1,2-dioxo-3,4a,7,9-1,2,4a,10a-tetrahydrodibenzo-1,4-dioxine.
Reduction Products: Corresponding alcohols or hydrocarbons.
Substitution Products: Halogenated derivatives of this compound.
科学的研究の応用
4,6-di-tert-Butylpyrogallol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the stabilization of fuels and lubricants to prevent oxidation and extend shelf life.
作用機序
The antioxidant properties of 4,6-di-tert-Butylpyrogallol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound undergoes oxidation to form stable radical intermediates, which do not propagate further radical reactions. This mechanism involves the interaction with molecular targets such as reactive oxygen species and free radicals, preventing oxidative damage to cells and materials.
類似化合物との比較
Pyrogallol: The parent compound without tert-butyl substitutions.
2,6-di-tert-Butylphenol: Another antioxidant with tert-butyl groups but different substitution pattern.
Butylated Hydroxyanisole (BHA): A widely used antioxidant in food and cosmetics.
Uniqueness: 4,6-di-tert-Butylpyrogallol is unique due to its specific substitution pattern, which enhances its antioxidant properties compared to pyrogallol. The tert-butyl groups provide steric hindrance, making the compound more resistant to degradation and increasing its effectiveness as an antioxidant.
特性
IUPAC Name |
4,6-ditert-butylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,15-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVDOWRFIAEMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192559 | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-77-8 | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Di(tert-butyl)-1,2,3-benzenetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















